ethyl 3-[(2-fluorophenyl)sulfonylamino]benzoate
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Overview
Description
ethyl 3-[(2-fluorophenyl)sulfonylamino]benzoate is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of an ethyl ester group, a fluorophenyl sulfonyl group, and an amino benzoate moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(2-fluorophenyl)sulfonylamino]benzoate typically involves the reaction of 3-amino benzoic acid with 2-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with ethanol under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
ethyl 3-[(2-fluorophenyl)sulfonylamino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
ethyl 3-[(2-fluorophenyl)sulfonylamino]benzoate is used in various fields of scientific research:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-[(2-fluorophenyl)sulfonylamino]benzoate involves its interaction with specific molecular targets, such as enzymes. The sulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition of their activity. This property is exploited in the design of enzyme inhibitors for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-{[(3-fluorophenyl)sulfonyl]amino}benzoate
- Ethyl 3-{[(4-fluorophenyl)sulfonyl]amino}benzoate
Uniqueness
ethyl 3-[(2-fluorophenyl)sulfonylamino]benzoate is unique due to the position of the fluorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs.
Properties
Molecular Formula |
C15H14FNO4S |
---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
ethyl 3-[(2-fluorophenyl)sulfonylamino]benzoate |
InChI |
InChI=1S/C15H14FNO4S/c1-2-21-15(18)11-6-5-7-12(10-11)17-22(19,20)14-9-4-3-8-13(14)16/h3-10,17H,2H2,1H3 |
InChI Key |
KWBCIYGTTYZXOI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC=C2F |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
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